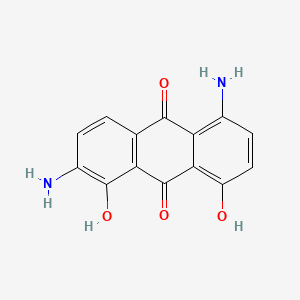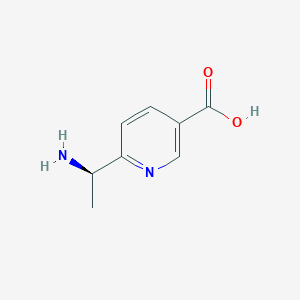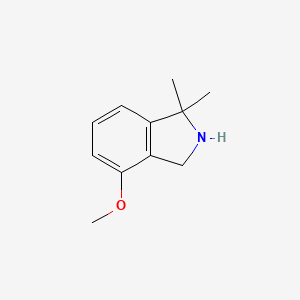
4-Methoxy-1,1-dimethylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1,1-dimethylisoindoline is a chemical compound belonging to the class of isoindolines. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a methoxy group and two methyl groups on the isoindoline structure makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,1-dimethylisoindoline can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,1-dimethylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents; reactions are conducted under controlled conditions to prevent over-substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the isoindoline ring.
Substitution: Substituted isoindolines with various functional groups on the aromatic ring.
Scientific Research Applications
4-Methoxy-1,1-dimethylisoindoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,1-dimethylisoindoline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyindole: Similar in structure but lacks the dimethyl groups on the isoindoline ring.
1,1-Dimethylisoindoline: Similar in structure but lacks the methoxy group on the aromatic ring.
4-Methoxy-2-methylindole: Contains a methoxy group and a methyl group but differs in the position of the substituents.
Uniqueness
4-Methoxy-1,1-dimethylisoindoline is unique due to the presence of both the methoxy and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-methoxy-3,3-dimethyl-1,2-dihydroisoindole |
InChI |
InChI=1S/C11H15NO/c1-11(2)9-5-4-6-10(13-3)8(9)7-12-11/h4-6,12H,7H2,1-3H3 |
InChI Key |
IECKIBLPJQAACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1)C(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
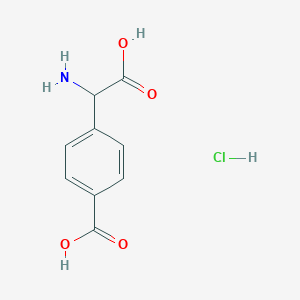
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B15248413.png)
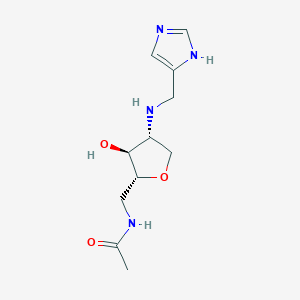
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)

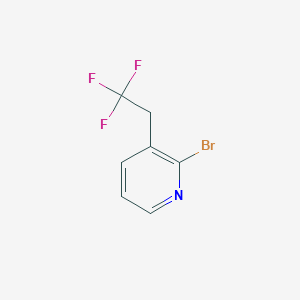
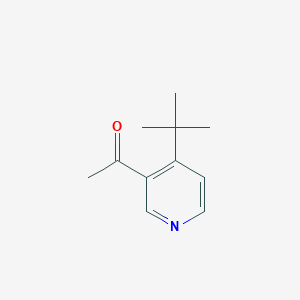

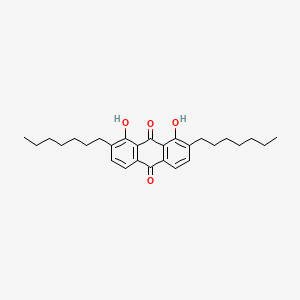
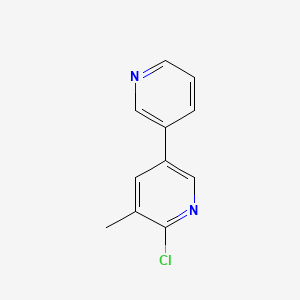
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
